(5Z)-5-[4-(benzyloxy)benzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’ve described is a thiazolo-triazolone derivative. Let’s break down its structure:
Chemical Formula: CHClNOS
IUPAC Name: (5Z)-5-[4-(benzyloxy)benzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
This compound features a thiazolo-triazolone core with a benzylidene group and a chlorophenyl substituent. Thiazolo-triazolones exhibit diverse biological activities and have attracted attention in medicinal chemistry.
Preparation Methods
Synthetic Routes:
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
The compound undergoes various reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the benzylidene group yields the corresponding benzylamine.
Substitution: Halogenation (e.g., chlorination) occurs at the phenyl ring.
Common Reagents: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine).
Major Products: The benzylidene group’s reactivity leads to diverse products, including substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antimicrobial, antitumor, or anti-inflammatory agent.
Biological Studies: Explore its interactions with enzymes, receptors, or nucleic acids.
Materials Science: Assess its use in organic electronics or sensors.
Industry: Evaluate its role in dye synthesis or polymer chemistry.
Mechanism of Action
Molecular Targets: Identify specific proteins, receptors, or enzymes affected by the compound.
Pathways: Investigate signaling pathways (e.g., MAPK, PI3K/Akt) modulated by the compound.
Comparison with Similar Compounds
Unique Features: Highlight its distinctive structural elements (e.g., thiazolo-triazolone core).
Similar Compounds: Explore related compounds like thiazolones, triazolones, and benzylidene derivatives.
Remember that further research and experimental validation are essential to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C24H16ClN3O2S |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
(5Z)-2-(3-chlorophenyl)-5-[(4-phenylmethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H16ClN3O2S/c25-19-8-4-7-18(14-19)22-26-24-28(27-22)23(29)21(31-24)13-16-9-11-20(12-10-16)30-15-17-5-2-1-3-6-17/h1-14H,15H2/b21-13- |
InChI Key |
YCDFLDUFSADXTD-BKUYFWCQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.